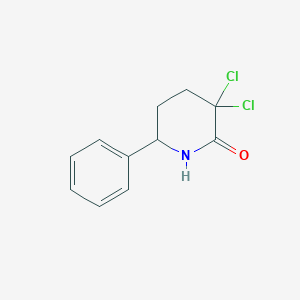

3,3-Dichloro-6-phenyl-2-piperidinone

Description

Properties

Molecular Formula |

C11H11Cl2NO |

|---|---|

Molecular Weight |

244.11g/mol |

IUPAC Name |

3,3-dichloro-6-phenylpiperidin-2-one |

InChI |

InChI=1S/C11H11Cl2NO/c12-11(13)7-6-9(14-10(11)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |

InChI Key |

VIOVAUGSESYAND-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)NC1C2=CC=CC=C2)(Cl)Cl |

Canonical SMILES |

C1CC(C(=O)NC1C2=CC=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dichloro 6 Phenyl 2 Piperidinone and Analogous Structures

Direct Halogenation Approaches to 3,3-Dichloropiperidinones

Direct halogenation of a pre-formed lactam ring represents a primary strategy for introducing chlorine atoms at the α-position to the carbonyl group. This approach is contingent on the reactivity of the α-protons and the choice of an appropriate chlorinating agent.

Chlorination of Pre-existing 2-Piperidinone Rings

The introduction of two chlorine atoms onto the C3-position of the 2-piperidinone scaffold is a key transformation. This typically involves electrophilic chlorination of the corresponding enolate or a related reactive intermediate.

Phosphorus pentachloride (PCl₅) is a powerful and widely used reagent for chlorination in organic synthesis. scimplify.com It is known to convert compounds containing hydroxyl groups, such as carboxylic acids and alcohols, into their corresponding chlorides. wikipedia.org In the context of lactams, PCl₅ can be employed to achieve α-chlorination.

The reaction of a 2-piperidinone with PCl₅ is proposed to proceed through the formation of an enol-like intermediate. The lactam first reacts with PCl₅ to form a Vilsmeier-type reagent. Subsequent elimination of POCl₃ and HCl generates a chloroiminium ion, which can then tautomerize to an enamine or be attacked by chloride to achieve chlorination at the α-position. For dichlorination, the process would need to occur twice. The reaction with PCl₅ can be aggressive, and byproducts such as phosphorus oxychloride (POCl₃) are formed. wikipedia.org

Table 1: Reaction Parameters for Chlorination with PCl₅

| Parameter | Description | Reference |

| Reagent | Phosphorus Pentachloride (PCl₅) | scimplify.comwikipedia.org |

| Substrate | 2-Piperidinone Ring | nih.govnih.gov |

| Function | Converts C-H bonds alpha to a carbonyl to C-Cl bonds. | wikipedia.orgresearchgate.net |

| Byproducts | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) | |

| Mechanism | Involves formation of chloroiminium ion and enolate intermediates. | wikipedia.org |

Beyond PCl₅, other reagents have been developed for the chlorination of carbonyl compounds. For instance, a combination of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and zinc chloride is effective for the dichlorination of alkenes and may have applicability to activated methylene groups like those in lactams. researchgate.net Sulfuryl chloride (SO₂Cl₂) is another common chlorinating agent that is often preferred in laboratory settings over PCl₅ because its gaseous byproduct (SO₂) is easily removed. wikipedia.org The use of these reagents for the specific synthesis of 3,3-dichloro-6-phenyl-2-piperidinone would require empirical investigation to optimize reaction conditions and yields.

Radical Halogenation Pathways

Free-radical halogenation is a type of substitution reaction that typically involves alkanes and alkyl-substituted aromatics in the presence of UV light or a radical initiator. wikipedia.orgyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

This method is notoriously unselective. wikipedia.org For a substrate like 6-phenyl-2-piperidinone, there are multiple C-H bonds that could potentially undergo radical substitution. Chlorination using Cl₂ and light generally shows low regioselectivity, with the relative rate of substitution at primary, secondary, and tertiary carbons being approximately 1:3.8:5, respectively. wikipedia.org Given the presence of multiple secondary carbons and a benzylic position in 6-phenyl-2-piperidinone, a free-radical approach would likely lead to a complex mixture of mono- and polychlorinated products, making it an unsuitable method for the selective synthesis of this compound. youtube.com The desired product would likely be a minor component, if formed at all, amidst a variety of other isomers.

Cycloaddition Strategies for Constructing Dichlorinated Lactams

Cycloaddition reactions offer an alternative approach to constructing the lactam ring with the desired halogenation pattern already in place.

[2+2] Ketene-Imine Cycloadditions in the Synthesis of Halogenated β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam (azetidin-2-one) synthesis. wikipedia.orgresearchgate.net This reaction is not directly applicable to the synthesis of δ-lactams (six-membered rings) like piperidinones but is a principal method for creating halogenated four-membered lactam rings. researchgate.net

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes conrotatory ring closure to yield the β-lactam. researchgate.net To synthesize a dichlorinated β-lactam, one could employ a dichloroketene, which can be generated in situ from dichloroacetyl chloride in the presence of a base like triethylamine. This dichloroketene would then react with an appropriate imine.

For example, the reaction of dichloroketene with an imine derived from benzaldehyde and an amine would yield a 3,3-dichloro-β-lactam. The stereochemical outcome (cis vs. trans) of the Staudinger cycloaddition is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction temperature. wikipedia.orgorganic-chemistry.org Electron-withdrawing groups on the ketene, such as the two chlorine atoms, tend to favor the formation of the trans-β-lactam product. wikipedia.org

Table 2: Key Aspects of Staudinger [2+2] Cycloaddition for Halogenated β-Lactams

| Feature | Description | Reference |

| Reaction Type | [2+2] Cycloaddition | wikipedia.orgresearchgate.net |

| Reactants | Halogenated Ketene (e.g., Dichloroketene) + Imine | wikipedia.org |

| Product | Halogenated β-Lactam (Azetidin-2-one) | organic-chemistry.orgnih.gov |

| Intermediate | Zwitterionic species | researchgate.netorganic-chemistry.org |

| Stereoselectivity | Influenced by electronic effects of substituents; electron-withdrawing groups on ketene often favor trans products. | wikipedia.org |

While this methodology is powerful for the synthesis of dichlorinated four-membered rings, alternative strategies would be required for the construction of the analogous six-membered 3,3-dichloro-2-piperidinone system.

Application of Carbene Generation Routes in the Synthesis of Dichlorinated Compounds

The introduction of two chlorine atoms at the same carbon, a gem-dichloro group, is a key challenge in synthesizing dichlorinated compounds. One effective method involves the use of carbenes, which are highly reactive intermediates. Dichlorocarbene (:CCl2), in particular, can be generated from various precursors and can react with appropriate substrates to form the desired dichlorinated structure.

Common methods for generating dichlorocarbene include the alpha-elimination of a halo compound, such as the reaction of chloroform with a base, and the decomposition of diazo compounds. libretexts.org These carbenes can then participate in reactions like cyclopropanation, where they add across a double bond to form a dichlorocyclopropane ring. libretexts.org While not a direct route to this compound, these carbene-based methods are fundamental in the broader context of synthesizing molecules with dichlorinated carbons.

| Carbene Generation Method | Precursor | Conditions | Application |

| Alpha-elimination | Chloroform (CHCl3) | Base (e.g., hydroxide) | Dichlorocyclopropanation of alkenes |

| Diazo Compound Decomposition | Diazo compounds | Heat, light, or metal promoter (e.g., Rh, Cu) | General carbene and carbenoid generation |

Ring-Closing Methodologies Incorporating 3,3-Dichloro Functionality

The formation of the piperidinone ring is a critical step in the synthesis of the target molecule. Several ring-closing strategies can be employed to construct this heterocyclic core with the 3,3-dichloro functionality already in place or introduced during the cyclization process.

One approach to forming the piperidinone ring is through the intramolecular cyclization of a linear precursor. This often involves a molecule with a reactive group at each end, such as an amine and an acyl chloride, that can react with each other to form a cyclic amide (a lactam). In the context of this compound, the starting material would need to contain the dichlorinated carbon and the phenyl group at the appropriate positions. The cyclization of a delta-hydroxy acid to a delta-lactone, which involves the intramolecular reaction of a hydroxyl group with a carboxylic acid, serves as a conceptual parallel for the formation of a cyclic ester. youtube.com This principle of intramolecular ring formation is a cornerstone of heterocyclic synthesis.

Lactamization, the formation of a lactam, is a key strategy for synthesizing piperidinones. mdma.ch This can be achieved from acyclic δ-amino carboxylates. mdma.ch For the synthesis of this compound, this would involve a precursor that already contains the 3,3-dichloro moiety. The challenge lies in preparing these specialized starting materials. The synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides demonstrates a method for creating dichlorinated carbonyl compounds, which could potentially serve as precursors in more complex lactamization reactions. bohrium.com

Introduction of the 6-Phenyl Moiety

The presence of a phenyl group at the 6-position of the piperidinone ring is another key structural feature. This can be achieved either by starting with a phenyl-substituted precursor or by adding the phenyl group at a later stage in the synthesis.

| Precursor Type | Example | Resulting Structure |

| Phenyl-substituted amine | Aniline | N-phenyl-4-piperidone |

| Phenyl-substituted aldehyde | Benzaldehyde | 2,6-diarylpiperidin-4-ones nih.gov |

Multi-step Convergent and Divergent Synthetic Pathways for this compound Derivatives

The synthesis of polysubstituted piperidinone scaffolds, such as this compound, is a significant area of research due to their potential applications in medicinal chemistry. Advanced synthetic strategies, including convergent and divergent pathways, offer efficient and flexible access to these complex molecules and their derivatives. These methodologies allow for the systematic exploration of the chemical space around the core structure, facilitating the generation of libraries of analogues for further investigation.

Convergent Synthetic Approaches

Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the final stages of the synthetic route. This approach is often more efficient for complex molecules than a linear synthesis. For the synthesis of this compound derivatives, a convergent strategy could involve the preparation of a 6-phenyl-2-piperidinone precursor and a subsequent dichlorination step, or the coupling of a dichlorinated fragment with a phenyl-containing fragment.

One plausible convergent route begins with the asymmetric synthesis of 6-arylpiperidin-2-ones. A reported method involves the diastereoselective addition of allyllithium to a chiral SAMP hydrazone, followed by N-acylation with acryloyl chloride. The resulting diolefinic hydrazide undergoes a ring-closing metathesis (RCM) to form a cyclic enehydrazide, which can then be converted to the enantiopure 6-arylpiperidin-2-one nih.govresearchgate.net.

The key fragments for a convergent synthesis could be:

Fragment A: A 6-phenyl-2-piperidinone core.

Fragment B: A dichlorinating agent or a synthon that introduces the dichloro moiety.

The general scheme for such a convergent synthesis is depicted below:

Scheme 1: General Convergent Synthesis of 6-Aryl-2-Piperidinones

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | Phenylacetaldehyde, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Ether, rt | Chiral SAMP hydrazone | nih.govresearchgate.net |

| 2 | Chiral SAMP hydrazone, Allyllithium | THF, -78 °C | Allylic hydrazide | nih.govresearchgate.net |

| 3 | Allylic hydrazide, Acryloyl chloride | CH2Cl2, Et3N, -78 °C to rt | Diolefinic hydrazide | nih.govresearchgate.net |

| 4 | Diolefinic hydrazide | Grubbs' catalyst, CH2Cl2, reflux | Cyclic enehydrazide | nih.govresearchgate.net |

| 5 | Cyclic enehydrazide | H2, Pd/C, MeOH | (S)-6-Phenyl-2-piperidinone | nih.govresearchgate.net |

Once the 6-phenyl-2-piperidinone core is synthesized, the subsequent α,α-dichlorination at the C-3 position can be achieved. While specific methods for δ-lactams are less common in the provided literature, protocols for the dichlorination of related cyclic ketones and lactams often employ reagents like sulfuryl chloride (SO2Cl2) or a combination of a chlorinating agent and a catalyst. For instance, the controllable synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been achieved using a hypervalent iodine reagent, 1-chloro-1,2-benziodoxol-3-(1H)-one rsc.org.

Divergent Synthetic Pathways

Divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally diverse analogues. This approach is particularly valuable for creating chemical libraries for high-throughput screening. A common intermediate for the divergent synthesis of this compound derivatives would be a functionalized piperidinone core that allows for subsequent modifications.

A suitable starting point for a divergent approach could be a readily accessible piperidone intermediate. From this central molecule, various synthetic transformations can be performed to introduce diversity. For instance, a DNA-linked piperidone core has been used to construct multiple chemotypes through a series of divergent transformations, leading to privileged scaffolds nih.govacs.org.

A potential divergent strategy for generating derivatives of this compound could start from a common precursor like 6-phenyl-2-piperidinone, synthesized as described in the convergent approach. This common intermediate can then be subjected to various reactions to generate a library of compounds.

Scheme 2: Divergent Synthesis from a 6-Phenyl-2-piperidinone Intermediate

A central 6-phenyl-2-piperidinone intermediate could undergo a series of reactions to yield a variety of derivatives.

Table 1: Exemplary Divergent Reactions from a 6-Phenyl-2-piperidinone Core

| Reaction Type | Reagents and Conditions | Product Description |

| α,α-Dichlorination | SO2Cl2, cat. AIBN, CCl4, reflux | Yields the target this compound. |

| N-Alkylation/Arylation | R-X (alkyl or aryl halide), Base (e.g., NaH), DMF | Introduces substituents on the nitrogen atom of the lactam. |

| Reduction of Lactam | LiAlH4, THF | Reduces the carbonyl group to afford the corresponding piperidine (B6355638). |

| Functionalization of Phenyl Ring | Electrophilic aromatic substitution reagents (e.g., HNO3/H2SO4 for nitration) | Modifies the phenyl ring with various substituents. |

This divergent approach allows for the systematic modification of different parts of the molecule—the lactam ring, the nitrogen atom, and the phenyl group—starting from a single, readily accessible precursor. Such strategies are highly efficient for exploring structure-activity relationships of this class of compounds. The synthesis of related compounds such as 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) has been reported, indicating the feasibility of such derivatization pharmaffiliates.com.

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in this compound is another key site of reactivity, particularly towards hydrolysis.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dichloro 6 Phenyl 2 Piperidinone

1 Hydrolysis Mechanisms and Products

The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions. This reaction leads to the opening of the piperidinone ring to form an amino acid derivative.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amino group (after protonation) as a good leaving group leads to the ring-opened product, 5-amino-2,2-dichloro-5-phenylpentanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the C-N bond of the lactam. Protonation of the resulting amine during workup yields the same amino acid product, 5-amino-2,2-dichloro-5-phenylpentanoic acid.

| Condition | Product |

| Acidic (e.g., aq. HCl, heat) | 5-Amino-2,2-dichloro-5-phenylpentanoic acid |

| Basic (e.g., aq. NaOH, heat) | 5-Amino-2,2-dichloro-5-phenylpentanoic acid (as carboxylate salt) |

This table summarizes the expected product of hydrolysis under different conditions.

Reactions with Organometallic Reagents and Reducing Agents

Detailed studies on the reaction of 3,3-dichloro-6-phenyl-2-piperidinone with organometallic reagents such as Grignard reagents or organolithium compounds are not extensively documented. However, the general reactivity of amides and lactams suggests that the carbonyl group would be the primary site of attack.

The reduction of the amide functionality in lactams typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgorgoreview.com This reaction generally proceeds via a two-step addition of hydride, leading to the corresponding cyclic amine. orgoreview.com Milder reducing agents such as sodium borohydride (B1222165) are usually not effective in reducing amides. orgoreview.com The reduction of a cyclic amide (lactam) with LiAlH₄ results in a cyclic amine. masterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.comlibretexts.org

Table 1: Plausible Reduction Products of this compound

| Starting Material | Reagent | Plausible Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3,3-Dichloro-6-phenylpiperidine |

Transformations Involving the Piperidinone Nitrogen Atom

The nitrogen atom of the piperidinone ring, being part of a lactam, possesses a lone pair of electrons and can participate in various reactions, most notably alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of lactams can be achieved using alkyl halides in the presence of a base to deprotonate the nitrogen. researchgate.netmdpi.com Similarly, N-acylation can be accomplished with acylating agents like acid chlorides or anhydrides. A related reaction involves the acylation of a piperidone derivative with dichloroacetyl chloride, suggesting the feasibility of N-acylation on similar scaffolds. The reactivity of the nitrogen atom can be influenced by steric hindrance and the electronic nature of the substituents on the piperidinone ring.

Reactions Leading to Nitrogen-containing Heterocycles

The piperidinone ring can serve as a scaffold for the synthesis of more complex nitrogen-containing heterocycles. Ring transformation reactions, for instance, can occur under specific conditions. For example, the reduction of 4-(haloalkyl)azetidin-2-ones can lead to rearrangements forming stereospecifically defined pyrrolidines and piperidines through bicyclic azetidinium intermediates. nih.gov While not directly involving the starting compound, this illustrates a pathway for the transformation of cyclic amides into other heterocyclic systems. The synthesis of various nitrogen-containing heterocycles often employs metal-catalyzed reactions. acs.org

Reactivity of the 6-Phenyl Substituent

The phenyl group attached at the C6 position of the piperidinone ring can undergo typical electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the directing effect of the substituent attached to the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives, allowing for the introduction of various functional groups onto the aromatic ring. nih.govunizin.orglibretexts.orglibretexts.orgyoutube.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov The substituent already present on the ring determines the position of the incoming electrophile, directing it to the ortho, meta, or para position. unizin.org For the 6-phenyl-2-piperidinone moiety, the alkyl part of the lactam ring attached to the phenyl group would be considered an ortho, para-directing group, although it is likely to be weakly activating or deactivating. For instance, nitration of pyridine (B92270) derivatives can be challenging but is achievable under specific conditions, often leading to the 3-nitro derivative. wikipedia.org

Table 2: Potential Electrophilic Aromatic Substitution Products of this compound

| Reaction | Reagent | Potential Products (Isomers) |

| Nitration | HNO₃/H₂SO₄ | 3,3-Dichloro-6-(4-nitrophenyl)-2-piperidinone, 3,3-Dichloro-6-(2-nitrophenyl)-2-piperidinone |

| Bromination | Br₂/FeBr₃ | 3,3-Dichloro-6-(4-bromophenyl)-2-piperidinone, 3,3-Dichloro-6-(2-bromophenyl)-2-piperidinone |

| Sulfonation | SO₃/H₂SO₄ | 4-(3,3-Dichloro-2-oxopiperidin-6-yl)benzenesulfonic acid, 2-(3,3-Dichloro-2-oxopiperidin-6-yl)benzenesulfonic acid |

Note: This table shows plausible products based on general principles of electrophilic aromatic substitution. The exact product distribution would require experimental determination.

Functional Group Interconversions on the Phenyl Ring

Functional groups introduced onto the phenyl ring via electrophilic substitution can undergo further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups. Similarly, a bromo-substituted phenyl ring can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These interconversions significantly expand the synthetic utility of the parent molecule.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are of significant academic interest, although specific experimental studies on this exact compound are not extensively documented in publicly available literature. The discussion herein is based on established principles of stereochemistry and reactivity observed in analogous substituted piperidinone and lactam systems. The stereochemistry of any reaction involving this molecule is primarily influenced by the pre-existing chiral center at the C6 position, which bears a phenyl group, and the prochiral center at the C3 position, which is substituted with two chlorine atoms.

The piperidinone ring is expected to adopt a chair or a distorted chair conformation to minimize steric strain. In this conformation, the bulky phenyl group at the C6 position is predicted to preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions. asianpubs.org This conformational preference is a key determinant in dictating the stereochemical course of subsequent reactions.

Influence of the C6-Phenyl Group on Stereoselectivity

The equatorial disposition of the C6-phenyl group creates a distinct steric environment on the two faces of the piperidinone ring. Reagents approaching the ring will encounter different levels of steric hindrance, leading to diastereoselective transformations. For instance, in reactions such as reduction of the C3-dichloro moiety or nucleophilic attack at the carbonyl group, the incoming reagent would preferentially approach from the face of the ring that is less encumbered by the C6-phenyl group. This is a common strategy for achieving stereocontrol in the synthesis of substituted piperidines. nih.gov

In the context of reactions at the C3 position, the C6-phenyl group can exert long-range stereochemical control. For example, if a reaction proceeds through the formation of an enolate or a related planar intermediate at the C2-C3 positions, the C6-phenyl group can direct the approach of an electrophile. This has been demonstrated in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, where the existing stereocenter dictates the facial selectivity of the incoming electrophile. nih.gov

Reactions at the C3-Position and Formation of Diastereomers

Reactions at the gem-dichloro-substituted C3 position can lead to the formation of new stereocenters. For example, a reductive dechlorination could proceed in a stepwise manner, potentially allowing for the isolation of a monochlorinated intermediate. The stereochemical outcome of the second reduction step would then be influenced by the stereochemistry of the newly formed C-H bond and the existing C6-phenyl group.

Should a reaction lead to the substitution of one of the chlorine atoms, a new chiral center is generated at C3. The relative orientation of the substituents at C3 and C6 will result in the formation of diastereomers. The ratio of these diastereomers will be determined by the relative energies of the diastereomeric transition states leading to their formation. The steric bulk of the C6-phenyl group is expected to play a crucial role in favoring the formation of the diastereomer where the new substituent at C3 is in a trans relationship to the C6-phenyl group, to minimize steric repulsion.

Hypothetical Stereoselective Transformations

To illustrate the principles of stereochemical control, we can consider a hypothetical set of reactions. The following table outlines plausible stereochemical outcomes based on analogous systems found in the literature. It is important to note that these are predictions and would require experimental validation.

| Reaction Type | Reagent | Predicted Major Diastereomer | Rationale for Stereoselectivity |

| Reduction of C3-Cl | H₂, Pd/C | (6R)-6-phenyl-2-piperidinone | The catalyst would likely coordinate to the less hindered face of the ring, leading to the addition of hydrogen from that direction. |

| Nucleophilic Substitution | Nu⁻ | (3S, 6R)-3-Nu-6-phenyl-2-piperidinone or (3R, 6R)-3-Nu-6-phenyl-2-piperidinone | The stereochemical outcome would depend on the reaction mechanism (S(_N)1 vs. S(_N)2) and the directing influence of the C6-phenyl group. An S(_N)2 reaction would likely proceed with inversion of configuration at C3 if a single chlorine is substituted. |

| Enolate Alkylation | 1. Base (e.g., LDA) 2. R-X | (3S, 6R)-3-R-3-chloro-6-phenyl-2-piperidinone or (3R, 6R)-3-R-3-chloro-6-phenyl-2-piperidinone | The approach of the electrophile (R-X) would be directed by the C6-phenyl group to the less sterically hindered face of the enolate. |

Note: The stereochemical descriptors (R/S) are used for illustrative purposes and the actual configuration would depend on the Cahn-Ingold-Prelog priority of the substituents.

Control over the stereochemical outcome of reactions involving this compound can be potentially achieved through the careful selection of reagents and reaction conditions. Chiral catalysts or auxiliaries could be employed to enhance the diastereoselectivity of transformations, a common strategy in the asymmetric synthesis of complex molecules. rsc.org Furthermore, the nature of the solvent and the temperature can also influence the conformational equilibrium of the piperidinone ring and the transition states, thereby affecting the diastereomeric ratio of the products.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a lack of detailed experimental spectroscopic data for the compound This compound . Consequently, the generation of a scientifically accurate and detailed article focusing on its advanced spectroscopic characterization, as per the requested outline, is not possible at this time.

Extensive searches were conducted to locate specific data pertaining to the ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), variable temperature NMR, and infrared (IR) spectroscopy of this compound. These searches did not yield any published studies, datasets, or scholarly articles containing the necessary experimental results for a thorough analysis of its chemical environments, coupling, carbon skeleton, connectivity, stereochemistry, conformational dynamics, or vibrational fingerprint.

While information exists for structurally related compounds, such as various substituted piperidinones, the strict requirement to focus solely on This compound prevents the use of analogous data, which would not be scientifically accurate for the specified molecule. The unique substitution pattern of the target compound, featuring two chlorine atoms at the 3-position and a phenyl group at the 6-position, would significantly influence its spectroscopic properties in ways that cannot be precisely extrapolated from other derivatives.

Therefore, without access to primary research data, any attempt to construct the requested article would rely on speculation rather than established scientific findings, thereby failing to meet the required standards of accuracy and authoritativeness. The creation of the requested data tables and detailed research findings is contingent on the availability of this foundational spectroscopic information.

Should peer-reviewed scientific studies detailing the spectroscopic characterization of This compound become publicly available in the future, the requested article can be generated.

Advanced Spectroscopic Characterization of 3,3 Dichloro 6 Phenyl 2 Piperidinone

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Detection of C-Cl Vibrations

The presence of two chlorine atoms attached to the same carbon atom (a gem-dichloro group) in the 3,3-dichloro-6-phenyl-2-piperidinone molecule gives rise to characteristic vibrational modes in the infrared (IR) and Raman spectra. The carbon-chlorine (C-Cl) stretching vibrations are of particular interest for confirming the presence of these halogen atoms.

In infrared spectroscopy, the C-Cl stretching absorptions for alkyl chlorides typically appear in the fingerprint region, which is generally considered to be below 1500 cm⁻¹. For compounds containing a C-Cl bond, these stretches are usually found in the range of 850-550 cm⁻¹. orgchemboulder.comlibretexts.orgorgchemboulder.com The exact position of the absorption depends on the substitution pattern and the molecular environment. For a gem-dichloro alkane, two C-Cl stretching bands are expected: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically stronger and occurs at a higher frequency than the symmetric stretch.

Table 1: Predicted Infrared (IR) Absorption Frequencies for C-Cl Vibrations in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-Cl Asymmetric Stretch | 780 - 720 | Strong |

| C-Cl Symmetric Stretch | 690 - 630 | Medium |

These C-Cl vibrations can also be observed in Raman spectroscopy, which provides complementary information to IR spectroscopy. researchgate.netacs.orgresearchgate.net The C-Cl stretching bands in Raman spectra are often well-defined. For chlorinated paraffins, characteristic Raman peaks associated with C-Cl bond vibrations have been observed between 610 and 690 cm⁻¹. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound. nih.govyoutube.com For this compound, the molecular formula is C₁₁H₁₁Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its fragments, with the [M+2]⁺ peak being approximately 65% of the intensity of the [M]⁺ peak, and a smaller [M+4]⁺ peak. miamioh.edu

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₁³⁵Cl₂NO | 243.0218 |

| [M+2]⁺ | C₁₁H₁₁³⁵Cl³⁷ClNO | 245.0188 |

| [M+4]⁺ | C₁₁H₁₁³⁷Cl₂NO | 247.0159 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides detailed information about the connectivity of atoms within the molecule. For this compound, several fragmentation pathways can be predicted based on the fragmentation of similar structures like piperidines, lactams, and chlorinated compounds. nih.govnih.govnih.govrsc.orgnih.govyoutube.comresearchgate.net

A primary fragmentation pathway for amides and lactams is the cleavage of the amide bond. rsc.org In the case of this compound, this could involve the loss of the dichlorinated portion of the ring. Another common fragmentation is the loss of small, stable neutral molecules such as CO, HCl, or Cl radicals. The phenyl group can also influence fragmentation, leading to the formation of resonance-stabilized benzylic cations.

Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 243 | Cl | 208 | [M-Cl]⁺ |

| 243 | HCl | 207 | [M-HCl]⁺ |

| 243 | CO | 215 | [M-CO]⁺ |

| 243 | C₂H₂Cl₂ | 145 | Phenyl-substituted iminium ion |

| 208 | CO | 180 | [M-Cl-CO]⁺ |

| 104 | HCN | 77 | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the phenyl group and the amide (lactam) group.

The phenyl group exhibits characteristic absorptions due to π → π* transitions. The fine structure of these bands, often seen in non-polar solvents, arises from vibrational levels superimposed on the electronic transitions. The amide group has a weaker n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The combination of these chromophores is expected to result in a UV spectrum with absorptions characteristic of a substituted benzene (B151609) ring. youtube.comyoutube.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Phenyl Ring | π → π* (E2-band) | ~205 | High |

| Phenyl Ring | π → π* (B-band) | ~260 | Moderate |

| Amide (Lactam) | n → π* | ~220 | Low |

The position and intensity of these absorptions can be influenced by the solvent polarity.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric C-Cl stretch, which is often weaker in the IR spectrum. The vibrations of the phenyl ring also give rise to characteristic and often strong Raman bands. The C=O stretch of the lactam will also be observable.

Table 5: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Phenyl Ring Breathing | ~1000 | Strong |

| C=C Aromatic Stretch | ~1600 | Strong |

| C=O Stretch (Lactam) | 1680 - 1650 | Medium |

| C-Cl Symmetric Stretch | 690 - 630 | Strong |

| C-Cl Asymmetric Stretch | 780 - 720 | Medium |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, and halogens) present in a compound. huji.ac.ildiva-portal.org This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate its accuracy. For a pure sample of this compound (C₁₁H₁₁Cl₂NO), the theoretical elemental composition can be precisely calculated.

Table 6: Theoretical Elemental Analysis for C₁₁H₁₁Cl₂NO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 54.14 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.54 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 29.05 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.74 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.55 |

| Total | 244.121 | 100.00 |

Experimental values from an elemental analyzer for a pure sample should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the empirical formula.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. This analytical technique is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and the precise arrangement of atoms in the solid state.

While experimental data for the target compound is not available, this section outlines the principles of the technique and the type of detailed research findings that such an analysis would yield.

X-ray crystallography involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision. This powerful technique would provide invaluable insights into the structural features of this compound.

A key outcome of such an analysis would be the unequivocal determination of the absolute stereochemistry at the C6 chiral center. By employing specific crystallographic techniques, such as the analysis of anomalous dispersion, the (R) or (S) configuration of the phenyl-bearing carbon atom could be definitively assigned.

Furthermore, a complete crystallographic study would provide a wealth of data regarding the compound's solid-state conformation and intermolecular interactions. This includes precise measurements of bond lengths, bond angles, and torsion angles within the piperidinone ring and its substituents. The analysis would also reveal the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat) in the crystalline state and the orientation of the phenyl and dichloro groups.

Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and potential non-classical interactions involving the chlorine atoms, would also be elucidated. Understanding these interactions is crucial for comprehending the compound's packing in the crystal lattice and its physical properties, such as melting point and solubility.

Had the data been available, it would be presented in detailed tables, such as the one exemplified below for a related, but distinct, compound, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone.

Table 1: Example Crystallographic Data for a Related Compound (Note: This data is for 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone and NOT this compound)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.088(4) |

| b (Å) | 11.594(5) |

| c (Å) | 12.689(3) |

| α (°) | 118.456(1) |

| β (°) | 100.320(3) |

| γ (°) | 107.763(3) |

| Volume (ų) | 1259.27 |

| Z | 4 |

Without experimental data for this compound, a definitive analysis of its solid-state structure and absolute stereochemistry remains undetermined.

Computational and Theoretical Investigations of 3,3 Dichloro 6 Phenyl 2 Piperidinone

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Studies on Electronic Structure, Bond Lengths, and Angles

No specific DFT studies on 3,3-Dichloro-6-phenyl-2-piperidinone have been found in the reviewed literature. Such studies would be essential to provide precise data on bond lengths (e.g., C-C, C-N, C=O, C-Cl) and bond angles, which dictate the molecule's fundamental geometry.

Ab Initio Molecular Orbital Calculations for Energetic Profiles and Transition States

There are no available Ab Initio calculations for this compound. This type of analysis would be required to understand the energetic feasibility of different conformations and the transition states involved in potential reactions.

Semi-empirical Methods for Preliminary Geometric and Electronic Insights

Preliminary insights from semi-empirical methods for this specific compound are not available in current publications.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes of the Piperidinone Ring and Phenyl Group

A conformational analysis of the piperidinone ring (e.g., chair, boat, twist-boat) and the rotational barrier of the C-6 phenyl group for this compound has not been published. This information is critical for understanding the molecule's three-dimensional structure and flexibility.

Computational Prediction of Reaction Mechanisms and Pathways

There is no literature available that computationally predicts reaction mechanisms or pathways involving this compound.

Investigation of Solvent Effects using Continuum Solvation Models (e.g., PCM)

The chemical and physical properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Investigating these effects is crucial for understanding reaction mechanisms, stability, and spectroscopic behavior in solution. Continuum solvation models are powerful computational tools for this purpose, with the Polarizable Continuum Model (PCM) being one of the most widely used. wikipedia.orgnumberanalytics.com

The fundamental principle of PCM is to model the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than modeling individual solvent molecules. numberanalytics.com The solute molecule is placed within a cavity created in this dielectric continuum. numberanalytics.comresearchgate.net This approach allows for the efficient calculation of solvent effects on various molecular properties, including structure, reactivity, and spectroscopic parameters. numberanalytics.com The interaction between the solute and the solvent continuum is primarily electrostatic, and the total free energy of solvation is typically calculated by summing electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

Different implementations of this model exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which offer various levels of theory and accuracy. wikipedia.orgnumberanalytics.com By performing calculations in different solvents (e.g., non-polar like cyclohexane, polar aprotic like acetone, and polar protic like methanol), it is possible to predict how properties of this compound, such as its ground-state energy and dipole moment, would change. For instance, an increase in solvent polarity is generally expected to stabilize molecules with a significant dipole moment. Computational studies on related heterocyclic systems have demonstrated that solvent polarity can have a considerable impact on the molecule's spectral properties and stability. dntb.gov.uarsc.orgresearchgate.net

The following table illustrates the hypothetical effect of different solvents on the calculated total energy and dipole moment of this compound, as would be predicted by PCM calculations.

Table 1: Illustrative PCM Calculation Results for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Total Energy (Hartree) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | -1337.450 | 3.1 |

| Cyclohexane | 2.0 | -1337.458 | 3.8 |

| Acetone | 20.7 | -1337.465 | 4.5 |

| Methanol | 32.7 | -1337.467 | 4.7 |

Note: The data in this table is illustrative and represents the type of results expected from a PCM study. It is not based on actual published experimental or computational results for this specific molecule.

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound. youtube.com Density Functional Theory (DFT) is a particularly common and effective quantum chemical method used for this purpose. acs.orgroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings), providing a powerful tool for assigning experimental spectra, especially for complex molecules.

The process typically begins with the optimization of the molecule's geometry at a chosen level of theory. Subsequently, NMR shielding tensors are calculated. The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value of a nucleus in the molecule to the shielding value of a reference standard, most commonly tetramethylsilane (B1202638) (TMS). khanacademy.orgprocess-nmr.com The calculated shifts are influenced by the local electronic environment of each nucleus; for example, the presence of electronegative chlorine atoms in this compound is expected to deshield nearby nuclei, leading to larger chemical shifts. libretexts.org

J-coupling constants, which describe the interaction between nuclear spins, can also be calculated. The total coupling constant is a sum of four components: the Fermi contact (FC), spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. acs.orgsmu.edu For light atoms, the Fermi contact term is often dominant, but the other terms can be significant, especially in molecules with heteroatoms. smu.edu Several computational protocols have been assessed to optimize the accuracy of these predictions. nih.gov

The tables below present hypothetical, yet representative, calculated NMR data for this compound.

Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Calculated ¹H Chemical Shift (ppm) | Atom Position | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-H | 7.8 | C2 (C=O) | 168.5 |

| Phenyl-H (ortho) | 7.5 | C3 (-CCl₂-) | 90.2 |

| Phenyl-H (meta) | 7.4 | C4 (-CH₂-) | 35.1 |

| Phenyl-H (para) | 7.3 | C5 (-CH₂-) | 28.4 |

| C6-H | 4.5 | C6 (-CHPh-) | 60.3 |

| C4-H₂ | 2.5 | Phenyl-C (ipso) | 139.0 |

| C5-H₂ | 2.1 | Phenyl-C (ortho) | 128.8 |

| Phenyl-C (meta) | 129.5 |

Note: The data in this table is illustrative. Chemical shifts are referenced to TMS and are representative of values that would be obtained from DFT calculations. Specific values depend on the level of theory and solvent model used.

Table 3: Illustrative Calculated Proton-Proton Coupling Constant (J-coupling) for this compound

| Interacting Protons | Coupling Type | Calculated J-coupling (Hz) |

|---|

Note: The data in this table is illustrative and represents a typical vicinal coupling constant that might be predicted computationally.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. royalsocietypublishing.org Computational models can predict these vibrational frequencies and their corresponding intensities, which is instrumental in assigning the bands observed in experimental spectra.

These calculations are typically performed within the harmonic approximation, where the vibrational frequencies are derived from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). royalsocietypublishing.org IR intensities are predicted from the change in the molecular dipole moment during a given vibration, while Raman activities are determined by the change in the molecular polarizability. acs.orgnih.govscm.com Consequently, a vibration must cause a change in the dipole moment to be IR-active, and a change in polarizability to be Raman-active. scm.com

Due to the harmonic approximation and other simplifications in the computational models, calculated frequencies are often systematically higher than experimental values. To improve agreement, it is common practice to apply a scaling factor to the calculated frequencies. royalsocietypublishing.org

The following table shows representative predicted vibrational frequencies for key functional groups in this compound.

Table 4: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch | 3450 | High | Low |

| C-H Stretch (Aromatic) | 3080 | Medium | High |

| C-H Stretch (Aliphatic) | 2950 | Medium | Medium |

| C=O Stretch (Amide I) | 1710 | Very High | Medium |

| C=C Stretch (Aromatic) | 1600, 1480 | Medium-High | High |

| N-H Bend (Amide II) | 1550 | High | Low |

Note: The data in this table is illustrative and represents the type of results expected from a DFT frequency calculation. Intensities are qualitative.

Synthetic Utility and Applications of 3,3 Dichloro 6 Phenyl 2 Piperidinone in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate in Complex Chemical Synthesis

3,3-Dichloro-6-phenyl-2-piperidinone is a specialized chemical intermediate whose value lies in its unique combination of functional groups. The 3,3-dichloro-2-piperidinone core, a close structural analog, is recognized as a versatile building block for creating complex molecules essential for various industrial and pharmaceutical applications. pharmaffiliates.com The chemical reactivity of this scaffold is dominated by the lactam core and the two reactive chlorine atoms at the C3 position. pharmaffiliates.com

These features allow for diverse functionalization, making such compounds valuable precursors for a range of specialty chemicals, including active pharmaceutical ingredients (APIs) and advanced materials. pharmaffiliates.com Chemists can utilize the reactivity of the gem-dichloro lactam system to explore novel reaction pathways and synthesize molecules that would be difficult to access through other methods. pharmaffiliates.com The presence of the C6-phenyl group in this compound introduces a chiral center and modulates the compound's steric and electronic properties, further expanding its potential applications in complex, stereoselective synthesis. Piperidone derivatives are well-established as key chiral intermediates in the synthesis of natural products and their analogs. orgsyn.orgnih.gov

Precursor to Diverse Heterocyclic Scaffolds Beyond Piperidinones

The piperidine (B6355638) nucleus is a ubiquitous motif in medicinal chemistry, and the transformation of readily available piperidone building blocks into more complex heterocyclic systems is a cornerstone of modern drug discovery. rsc.orgnbinno.com

Transformation into Other Cyclic Amides or Aza-Heterocycles

The 3,3-dichloro-2-piperidinone framework serves as a valuable starting point for the synthesis of novel heterocyclic structures. For instance, a related compound, 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one, is a critical intermediate in the synthesis of novel tetrahydropyrazolopyridone frameworks. This transformation demonstrates the utility of the dichloropiperidinone core in constructing fused ring systems, a common strategy for developing new therapeutic agents. Such reactions leverage the electrophilic nature of the C3 carbon and the adjacent carbonyl group to engage in cyclization reactions with appropriate binucleophilic partners, thereby building new carbon-carbon and carbon-heteroatom bonds. This capability opens pathways to new drug candidates and novel chemical entities with diverse biological activities.

Derivatization to Access Chiral Intermediates

The presence of a phenyl group at the C6 position renders this compound a chiral molecule. This intrinsic chirality is a highly valuable feature, as stereochemistry plays a crucial role in the biological activity of pharmaceuticals. Chiral 2-piperidone building blocks are instrumental in the enantioselective synthesis of complex natural products, such as 3-piperidinol alkaloids. orgsyn.org

The derivatization of such chiral piperidone scaffolds is a key strategy for producing libraries of analogues for structure-activity relationship (SAR) studies. rsc.org For example, chiral 2-substituted 4-piperidones have been employed as building blocks to synthesize analogues of the acetylcholinesterase inhibitor donepezil, allowing for the exploration of how stereochemistry at different positions on the piperidine ring affects biological potency. rsc.org The C6 stereocenter of this compound can thus be used to direct the stereochemical outcome of subsequent transformations, providing access to enantiopure complex molecules.

Application in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The electrophilic nature of the carbon centers in the 3,3-dichloro-2-piperidinone core provides opportunities for forming such bonds. The C3 carbon, bearing two chlorine atoms, is susceptible to nucleophilic attack, which can lead to the displacement of one or both chlorine atoms and the formation of new C-X bonds (where X can be N, O, S, etc.).

A practical application of this reactivity is seen in the synthesis of fused heterocycles. The use of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one as an intermediate in the synthesis of apixaban (B1684502) derivatives and novel tetrahydropyrazolopyridones exemplifies the formation of new C-C and C-N bonds to construct a more complex, polycyclic system. This type of synthetic strategy, where a functionalized building block is elaborated into a larger scaffold, is central to the efficient assembly of modern pharmaceuticals.

Exploration of Structure-Reactivity Relationships in Derivatization

For example, placing an electron-withdrawing group (such as a nitro group) on a phenyl ring attached to the lactam nitrogen, as in 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone, would be expected to increase the electrophilicity of the lactam carbonyl and potentially influence the reactivity of the C3 position. Conversely, an electron-donating group would have the opposite effect.

Interactive Table of 3,3-Dichloro-2-piperidinone Derivatives

| Compound Name | Phenyl Group Position | Phenyl Substituent | CAS Number |

| This compound | C6 | Unsubstituted | Not available |

| 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | N1 | 4-Nitro | 881386-01-2 |

| 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | N1 | 4-Iodo | 545445-10-1 |

| 3,3-dichloro-2-Piperidinone | None | Not applicable | 41419-12-9 pharmaffiliates.com |

Future Research Trajectories and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes for 3,3-Dichloropiperidinones

The traditional synthesis of dichlorinated lactams often involves reagents and conditions that are not environmentally benign. For instance, the synthesis of a related compound, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), utilizes phosphorus pentachloride and chlorobenzene (B131634), which pose environmental and safety concerns. chemicalbook.com A primary future objective is the development of greener and more sustainable methods for synthesizing 3,3-dichloro-6-phenyl-2-piperidinone.

Research in this area should focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous solvents like chlorobenzene with greener alternatives such as water, ethanol, or solvent-free reaction conditions.

Alternative Chlorinating Agents: Investigating the use of less hazardous and more selective chlorinating agents to replace reagents like phosphorus pentachloride.

Catalytic Approaches: Developing catalytic methods that can achieve the desired dichlorination with high efficiency and selectivity under mild conditions, reducing the need for stoichiometric and often harsh reagents.

An emerging area that could be pivotal is mechanochemistry, which involves conducting reactions by mechanical force, often in the absence of bulk solvents. nih.gov This technique has shown promise in making chemical synthesis cleaner and more efficient. nih.gov Exploring mechanochemical routes to 3,3-dichloropiperidinones could represent a significant step towards sustainability.

Exploration of Novel Catalytic Transformations for Dichlorinated Lactams

Catalysis plays a crucial role in modern organic chemistry by enabling efficient, selective, and sustainable transformations. mdpi.com The development of novel catalytic transformations for dichlorinated lactams like this compound is a fertile ground for research. The unique electronic and steric environment of the dichlorinated lactam core presents both challenges and opportunities for catalyst design.

Future research should explore:

Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemistry of reactions involving the dichlorinated piperidinone, leading to the synthesis of enantiomerically pure compounds, which is often crucial for biological applications.

Transition-Metal Catalysis: Transition metals are known to catalyze a wide array of chemical reactions. mdpi.comrsc.org Investigating the use of transition-metal catalysts for cross-coupling reactions, C-H activation, and other transformations at various positions of the this compound scaffold could unlock new synthetic pathways. For example, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex molecules. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Exploring organocatalytic transformations of dichlorinated lactams could offer advantages in terms of cost, stability, and low toxicity of the catalysts.

Biocatalysis: Employing enzymes as catalysts for the transformation of this compound could lead to highly selective and environmentally friendly synthetic methods.

A particularly interesting avenue is the development of catalytic systems for the syn-dichlorination of alkenes, which could be adapted for the synthesis of dichlorinated lactams with high stereocontrol. illinois.edu

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is essential for the rational design of new reactions and the optimization of existing ones. Advanced spectroscopic and computational techniques are poised to provide unprecedented insights into the behavior of this molecule.

Future efforts should include:

In Situ Spectroscopic Monitoring: Techniques such as real-time in situ monitoring using Raman spectroscopy and powder X-ray diffraction can be invaluable for observing reactive intermediates and understanding the kinetics of reactions involving dichlorinated lactams. nih.gov

Advanced NMR Spectroscopy: The use of advanced nuclear magnetic resonance (NMR) techniques can help in the detailed structural elucidation of products and intermediates, providing crucial information about stereochemistry and connectivity.

Computational Chemistry: Quantum chemical studies and machine learning are becoming increasingly powerful in predicting reaction outcomes and elucidating reaction mechanisms. youtube.com Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways, providing a deeper understanding of the factors that control reactivity and selectivity. This computational insight can guide experimental design and accelerate the discovery of new transformations.

Discovery of New Synthetic Applications and Derivatization Pathways for the Core Structure

The this compound core structure holds significant potential as a versatile building block for the synthesis of more complex and potentially biologically active molecules. The piperidine (B6355638) ring is a common motif in many pharmaceuticals and natural products. nih.gov

Future research should focus on:

Functionalization of the Dichloro-Moiety: Developing methods to selectively replace one or both chlorine atoms with other functional groups would dramatically expand the synthetic utility of the molecule. This could lead to the creation of libraries of compounds with diverse functionalities.

Modification of the Phenyl Group: The phenyl group can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties.

Ring-Opening and Ring-Expansion Reactions: Exploring reactions that lead to the opening or expansion of the piperidinone ring could provide access to novel acyclic and larger ring structures that are not easily accessible by other means.

Synthesis of Heterocyclic Scaffolds: Using the dichlorinated lactam as a precursor for the synthesis of more complex heterocyclic systems is a promising direction. For instance, the lactam functionality can be a handle for various chemical manipulations. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3,3-dichloro-6-phenyl-2-piperidinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amides or lactams under halogenation conditions. For example, chlorination of 6-phenyl-2-piperidinone derivatives using reagents like PCl₅ or SOCl₂ in anhydrous solvents (e.g., dichloromethane) at 0–25°C can yield the dichlorinated product. Optimization should focus on:

- Temperature control : Lower temperatures reduce side reactions (e.g., over-chlorination).

- Catalyst selection : Lewis acids like FeCl₃ may improve regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity .

- Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes decomposition |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Chlorination Agent | PCl₅ or SOCl₂ | Ensures complete halogenation |

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm lactam ring integrity and substituent positions. For example, the C-3 chlorines deshield adjacent protons, producing distinct splitting patterns.

- FT-IR : Look for C=O stretch (~1680–1720 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).

- LC-MS : Verify molecular ion ([M+H]⁺ at m/z 258.1) and fragmentation patterns.

- XRD : Resolve crystallographic ambiguity in regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

Q. What in vitro models are suitable for studying the pharmacological activity of this compound derivatives, and how should assays be designed?

- Methodological Answer : Focus on target-specific assays based on structural analogs (e.g., apixaban derivatives):

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization difficulties stem from hydrophobic phenyl groups and chlorine steric effects. Solutions:

- Solvent Screening : Use mixed solvents (e.g., DMSO/water or acetone/hexane).

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-piperidinone derivatives).

- Temperature Gradients : Slow cooling from 50°C to 4°C promotes lattice formation .

Data Integrity and Ethical Considerations

Q. What strategies ensure reproducibility when reporting synthetic yields or biological activity data for this compound?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

- Raw Data Sharing : Deposit NMR FIDs, chromatograms, and crystallographic files in open repositories (e.g., Zenodo).

- Negative Results : Report failed attempts to prevent redundant work .

Q. How should researchers handle hygroscopicity or decomposition of this compound during storage?

- Methodological Answer :

- Storage : Use airtight containers with desiccants (silica gel) under inert gas (Ar/N₂).

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products.

- Lyophilization : For long-term storage, lyophilize the compound and store at −20°C .

Advanced Mechanistic Studies

Q. What computational methods are recommended to explore the electronic effects of chlorine substituents in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and orbital interactions.

- NBO Analysis : Quantify hyperconjugation between C-Cl bonds and the lactam carbonyl.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents .

Q. How can kinetic studies elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.